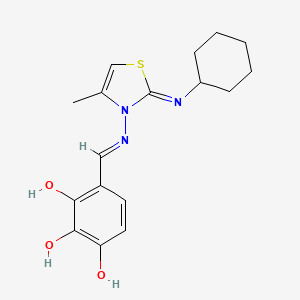
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
概要
説明
MIM1 is a small molecule that has been identified as one of the first selective inhibitors of the anti-apoptotic protein myeloid cell leukemia 1 (Mcl-1). This compound has garnered significant attention in the field of cancer research due to its potential to inhibit the Mcl-1 protein, which plays a crucial role in the survival of cancer cells .
科学的研究の応用
将来の方向性
The potential applications of a compound depend on its properties. Trihydroxybenzenes, for instance, are classified as polyphenols and have been studied for their antioxidant properties . Thiazoles and imines are common structures in pharmaceutical compounds and could have potential biological activities .
作用機序
MIM1 exerts its effects by selectively binding to the BH3-binding groove on the surface of the Mcl-1 protein. This binding prevents Mcl-1 from interacting with pro-apoptotic proteins, thereby neutralizing its anti-apoptotic function . The inhibition of Mcl-1 leads to the activation of apoptotic pathways, resulting in the induction of programmed cell death in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MIM1 involves the reaction of thiosemicarbazides with α-halogeno ketones. This reaction has been extensively studied and optimized to yield the desired compound . The preparation process typically involves the following steps:
Formation of Thiosemicarbazide Intermediate: Thiosemicarbazides are synthesized by reacting hydrazine with carbon disulfide, followed by the addition of an appropriate amine.
Reaction with α-Halogeno Ketones: The thiosemicarbazide intermediate is then reacted with α-halogeno ketones under controlled conditions to form the final MIM1 compound.
Industrial Production Methods
While specific industrial production methods for MIM1 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
MIM1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying the compound to enhance its biological activity and selectivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles.
Oxidation and Reduction Reactions: While less common, MIM1 can also undergo oxidation and reduction reactions under specific conditions. These reactions are used to modify the oxidation state of the compound and explore its reactivity.
Major Products
The major products formed from these reactions are typically analogues of MIM1 with modified functional groups. These analogues are then tested for their biological activity to identify potential improvements in selectivity and potency .
類似化合物との比較
Similar Compounds
UMI-77: Another Mcl-1 inhibitor that has been studied for its potential to induce apoptosis in cancer cells.
A-1210477: A compound that binds to Mcl-1 and prevents its degradation, thereby sensitizing cells to apoptosis.
Uniqueness of MIM1
MIM1 is unique in its selective inhibition of Mcl-1 without significantly affecting other anti-apoptotic proteins such as Bcl-xL. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the compound .
特性
IUPAC Name |
4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFUBMUOVFZEF-CQPAABLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of Mim1 in the cell?
A1: Mim1 plays a crucial role in the biogenesis of mitochondrial outer membrane (MOM) proteins. [, ] It forms a complex with Mim2, another MOM protein, to facilitate the insertion and assembly of multi-span and some single-span proteins into the MOM. [, ]
Q2: How does Mim1 contribute to the assembly of the TOM complex?
A2: Mim1 is essential for the efficient membrane insertion and assembly of the Tom20 and Tom70 receptors, which are crucial components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. [, ] It achieves this without being a component of the TOM or TOB (Sorting and Assembly Machinery) complex itself. []
Q3: Does Mim1 interact with other proteins involved in mitochondrial import?
A3: Yes, Mim1 physically interacts with Mim2 to form the MIM complex. [] Additionally, Mim1 has been shown to interact with components of the SAM complex, explaining its role in the late stages of Tom40 assembly. [] Studies have also identified interactions between Mim1 and the cytosolic cochaperone Sti1. []
Q4: Are there functional analogs of the Mim1/Mim2 complex in other organisms?
A4: Interestingly, the trypanosomal MOM protein pATOM36 functions as a functional analog of the yeast Mim1/Mim2 complex, despite lacking sequence or topological similarity. [] This suggests convergent evolution for these proteins. []
Q5: Does Mim1 play a role in the import of all MOM proteins?
A5: While essential for many, Mim1 is not required for the import of all MOM proteins. For instance, the import of the Tom22 receptor does not depend on Mim1. [] Furthermore, studies suggest that multi-span MOM proteins might utilize different biogenesis pathways, with Mim1 contributing to varying extents. []
Q6: How does deletion of Mim1 affect mitochondrial function?
A6: Mim1 deletion leads to various mitochondrial defects, including:
- Reduced growth rate. []
- Lower steady-state levels of helical MOM proteins. []
- Compromised assembly of the TOM complex. [, ]
- Hampered mitochondrial protein import. []
- Defects in mitochondrial morphology. []
Q7: What is the significance of inhibiting Mcl-1 in cancer?
A8: Mcl-1, a member of the Bcl-2 family, plays a critical role in preventing apoptosis. [] Overexpression of Mcl-1 is associated with cancer development, progression, and resistance to chemotherapy, particularly in malignant melanoma. []
Q8: What are the potential benefits of targeting Mcl-1 with Mim1 analogs in cancer treatment?
A8: Targeting Mcl-1 with specific inhibitors could:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



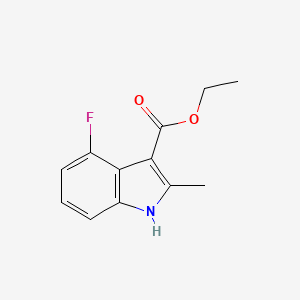
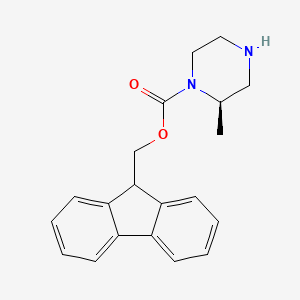
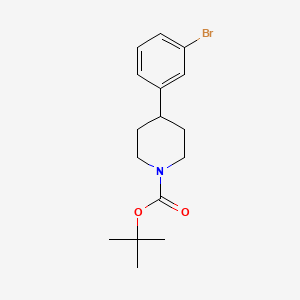
![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)
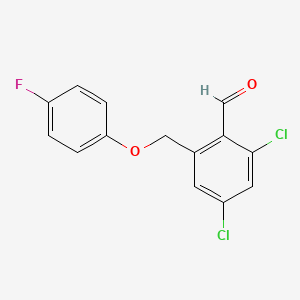
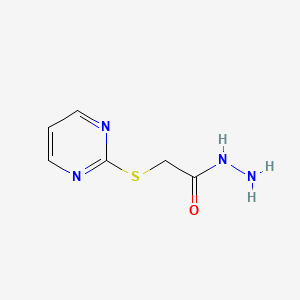
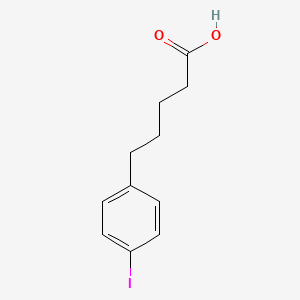
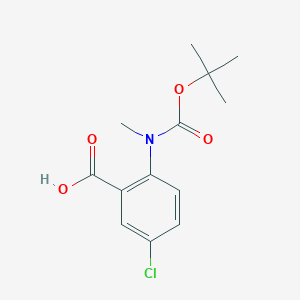
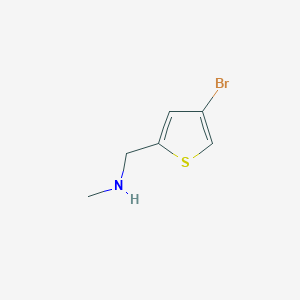
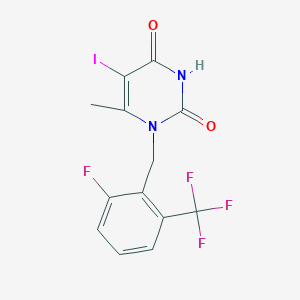
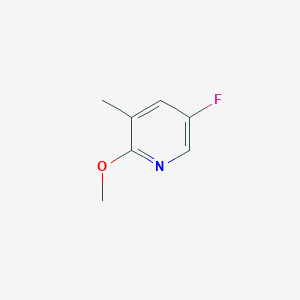
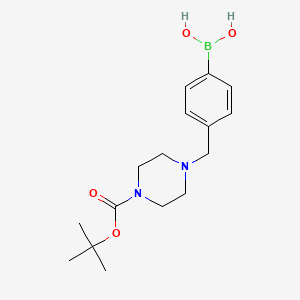
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)
